

The Role of Fmoc-Ala-OH-15N in Biochemical Research: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-Ala-OH-15N*

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Fmoc-Ala-OH-15N, or N- α -(9-Fluorenylmethoxycarbonyl)-L-alanine-15N, is a stable isotope-labeled amino acid that serves as a critical tool in modern biochemical research. Its unique structure, combining a protective Fmoc group with a 15N isotopic label, makes it indispensable for solid-phase peptide synthesis (SPPS), quantitative proteomics, and detailed structural analysis of proteins. This technical guide provides an in-depth overview of its applications, supported by experimental protocols and quantitative data.

Core Applications in Biochemistry

The utility of **Fmoc-Ala-OH-15N** stems from its dual nature. The Fmoc group is a temporary protecting group for the alpha-amino group of alanine, which is fundamental to the controlled, stepwise synthesis of peptides.^[1] The 15N label, a non-radioactive heavy isotope of nitrogen, allows for the differentiation and quantification of molecules in complex biological samples using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.^{[2][3]}

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, **Fmoc-Ala-OH-15N** is used as a building block to introduce a 15N-labeled alanine residue at a specific position within a peptide sequence. The Fmoc group prevents unwanted side reactions during the coupling of amino acids and is selectively removed under mild basic conditions, typically with piperidine, to allow for the addition of the next amino acid in the sequence.^{[1][4]} This iterative process enables the synthesis of custom peptides with

strategically placed isotopic labels. These labeled peptides are invaluable as internal standards for quantitative mass spectrometry assays.

Quantitative Proteomics and Metabolic Labeling

Fmoc-Ala-OH-15N is a precursor for the synthesis of 15N-labeled peptides and proteins, which are instrumental in quantitative proteomics. One common technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing 15N-labeled amino acids. The proteins synthesized in these cells will incorporate the heavy isotope, leading to a predictable mass shift that can be detected by mass spectrometry. By comparing the mass spectra of labeled and unlabeled samples, researchers can accurately quantify changes in protein abundance, synthesis rates, and turnover.

NMR Spectroscopy

In NMR spectroscopy, the 15N label in alanine residues provides an additional nucleus for analysis, which helps to resolve spectral overlap in complex protein spectra. By incorporating 15N-labeled alanine into a protein, researchers can perform multidimensional NMR experiments to gain insights into the protein's three-dimensional structure, dynamics, and interactions with other molecules.

Data Presentation

The following tables summarize key quantitative data associated with the use of **Fmoc-Ala-OH-15N** in various biochemical applications.

Table 1: Typical Parameters for Fmoc-SPPS Cycle

Step	Reagent/Condition	Duration	Purpose
Swelling	N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)	30-60 min	Prepares the solid support resin for synthesis.
Fmoc Deprotection	20% Piperidine in DMF	5-20 min	Removes the Fmoc protecting group from the N-terminus.
Washing	DMF and Isopropanol (IPA)	5-7 cycles	Removes residual piperidine and byproducts.
Amino Acid Coupling	Fmoc-Ala-OH-15N, Coupling Reagent (e.g., HATU, HBTU), Base (e.g., DIPEA)	1-2 hours	Forms the peptide bond between the labeled alanine and the growing peptide chain.
Washing	DMF	5-7 cycles	Removes excess reagents and byproducts.
Capping (Optional)	Acetic Anhydride	15-30 min	Blocks unreacted amino groups to prevent deletion sequences.

Table 2: 15N Enrichment in Metabolic Labeling Experiments

Organism/Cell Line	Labeling Method	15N Source	Typical Enrichment (%)	Reference
Arabidopsis thaliana	Metabolic Labeling	15NH4Cl	93-99	
Pancreatic Cancer Cells (MIA PaCa)	Cell Culture	15N Amino Acids Mixture	30-50	
Chlamydomonas reinhardtii	Metabolic Labeling	15NH4Cl	>95	
Escherichia coli	Minimal Media	15NH4Cl	>98	

Experimental Protocols

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis of a 15N-Alanine Containing Peptide

This protocol outlines the general steps for incorporating **Fmoc-Ala-OH-15N** into a peptide using manual SPPS.

- **Resin Swelling:** Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes in a reaction vessel.
- **Fmoc Deprotection:** Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10-15 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid. Drain the piperidine solution and wash the resin thoroughly with DMF.
- **Amino Acid Activation and Coupling:** In a separate vial, dissolve **Fmoc-Ala-OH-15N** (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Add this activation mixture to the deprotected resin and agitate for 1-2 hours.
- **Washing:** Drain the coupling solution and wash the resin extensively with DMF to remove any unreacted reagents.

- **Monitoring:** Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
- **Chain Elongation:** Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
- **Cleavage and Deprotection:** Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
- **Purification:** Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Metabolic Labeling of Proteins with ^{15}N for Mass Spectrometry Analysis

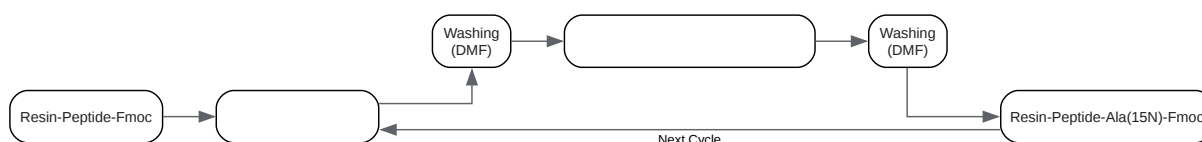
This protocol describes a general workflow for metabolic labeling of cells in culture.

- **Cell Culture Preparation:** Grow the cells of interest in their standard culture medium.
- **Labeling Medium:** Prepare a labeling medium that is identical to the standard medium but with the natural abundance amino acids replaced with their ^{15}N -labeled counterparts, or by using a ^{15}N -labeled nitrogen source like $^{15}\text{NH}_4\text{Cl}$ for organisms that can synthesize their own amino acids.
- **Metabolic Labeling:** Subculture the cells into the ^{15}N labeling medium and grow them for a sufficient number of cell divisions to ensure near-complete incorporation of the ^{15}N label.
- **Sample Collection:** Harvest the labeled cells and an equal number of unlabeled control cells grown in parallel.
- **Protein Extraction and Digestion:** Combine the labeled and unlabeled cell pellets, lyse the cells, and extract the proteins. Digest the protein mixture into peptides using an enzyme such as trypsin.
- **Mass Spectrometry Analysis:** Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the ^{15}N -labeled and unlabeled peptide pairs.

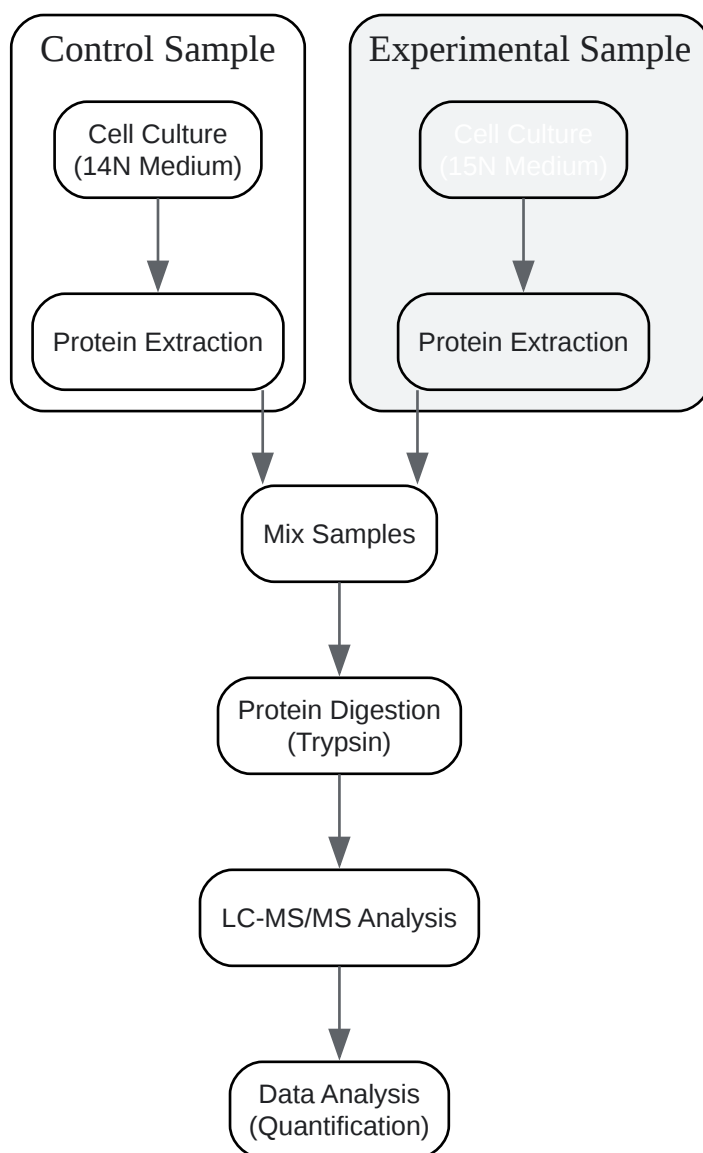
Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of **Fmoc-Ala-OH- ^{15}N** .



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Caption: Iterative cycle of Fmoc Solid-Phase Peptide Synthesis.



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Caption: General workflow for quantitative proteomics using metabolic labeling.

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